molecular formula C20H24N2O3S B15005628 N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2-methoxy-5-methylbenzenesulfonamide

N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2-methoxy-5-methylbenzenesulfonamide

Cat. No.: B15005628
M. Wt: 372.5 g/mol
InChI Key: OOZNOPBSYBYLIG-UHFFFAOYSA-N
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Description

N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2-methoxy-5-methylbenzenesulfonamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound is characterized by its unique structure, which includes an indole moiety and a benzenesulfonamide group, making it a subject of interest in both synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2-methoxy-5-methylbenzenesulfonamide typically involves multiple steps. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid under reflux conditions in methanol . This reaction yields the indole derivative, which can then be further modified to introduce the benzenesulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2-methoxy-5-methylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2-methoxy-5-methylbenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2-methoxy-5-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind with high affinity to multiple receptors, influencing various biological processes . The benzenesulfonamide group may enhance its solubility and bioavailability, contributing to its overall effectiveness.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2-methoxy-5-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H24N2O3S

Molecular Weight

372.5 g/mol

IUPAC Name

N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2-methoxy-5-methylbenzenesulfonamide

InChI

InChI=1S/C20H24N2O3S/c1-13-8-9-18(25-4)19(12-13)26(23,24)21-11-10-16-15(3)22-20-14(2)6-5-7-17(16)20/h5-9,12,21-22H,10-11H2,1-4H3

InChI Key

OOZNOPBSYBYLIG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCC2=C(NC3=C(C=CC=C23)C)C

Origin of Product

United States

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